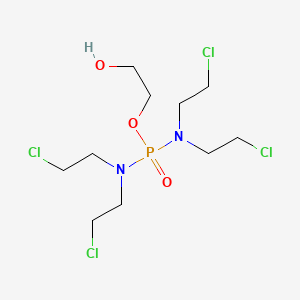
2-Hydroxyethyl n,n,n',n'-tetrakis(2-chloroethyl)phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is a chemical compound with the molecular formula C10H21Cl4N2O3P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted phosphorodiamidates.
Scientific Research Applications
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is similar in structure but lacks the chloroethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Another similar compound with hydroxypropyl groups instead of chloroethyl groups.
Uniqueness
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is unique due to the presence of chloroethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
350501-50-7 |
|---|---|
Molecular Formula |
C10H21Cl4N2O3P |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethanol |
InChI |
InChI=1S/C10H21Cl4N2O3P/c11-1-5-15(6-2-12)20(18,19-10-9-17)16(7-3-13)8-4-14/h17H,1-10H2 |
InChI Key |
SZPCVEAAUNRPLP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















